REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[F:8].[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1>O>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([C:19]2[CH:20]=[C:15]([O:14][CH3:13])[CH:16]=[CH:17][C:18]=2[O:21][CH3:22])=[O:12])[CH:5]=[CH:6][C:7]=1[F:8]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1F)CC(=O)O
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Name
|
|
Quantity
|
3.6 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)OC
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Name
|
polyphosphoric acid
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Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The crude material was purified on a silica gel column
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)CC(=O)C1=C(C=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |